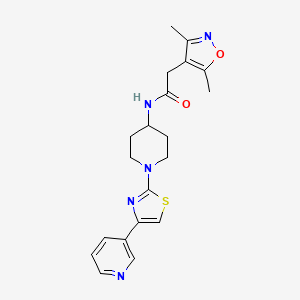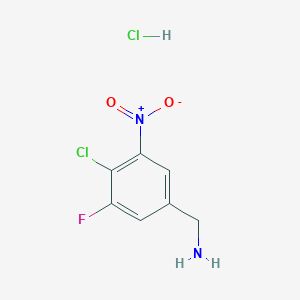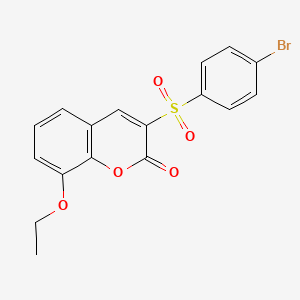![molecular formula C24H25N3O4S B2537751 4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-91-9](/img/structure/B2537751.png)
4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide" is a complex molecule that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzenesulfonamide moiety and are known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrases and potential therapeutic applications in various diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . Similarly, N-(3-methoxybenzoyl)benzenesulfonamide is synthesized by reacting benzenesulfonamide with 3-methoxybenzoic acid . Although the specific synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly including steps like benzylation, amidation, and sulfonation.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized using these methods, and the compound was found to crystallize in the monoclinic space group with specific unit cell parameters . The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been determined to exhibit supramolecular architectures controlled by interactions like C-H...pi and C-H...O hydrogen bonds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide under basic conditions yields corresponding ethers . The presence of reactive functional groups like the sulfonamide moiety can also lead to interactions with enzymes, as seen in the inhibition of carbonic anhydrases by fluorinated benzenesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the presence of methoxy groups can affect the solubility and reactivity of these compounds. Theoretical and experimental investigations, including DFT calculations, provide insights into properties like vibrational frequencies, NMR chemical shifts, and absorption wavelengths . The crystal structure analysis can reveal the presence of hydrogen bonds and other non-covalent interactions that stabilize the molecule and influence its properties .
Case Studies
While the provided data does not include specific case studies for the compound "this compound," related benzenesulfonamide derivatives have been studied for their biological activities. For instance, some compounds have been evaluated for their anti-HIV and antifungal activities , while others have been investigated for their potential as enzyme inhibitors . These studies highlight the therapeutic potential of benzenesulfonamide derivatives in treating various diseases.
Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
- Application : A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a type of cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
- Application : Gülen Atiye Öncül and colleagues (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. Their research highlights the photophysical and photochemical properties of these compounds, indicating their potential in photocatalytic applications. This is significant in the context of environmental applications and solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Enzyme Inhibition
- Application : Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole with benzenesulfonamide derivatives. These compounds and their metal complexes showed significant antimicrobial activities and inhibited carbonic anhydrase enzymes, suggesting their potential use in antimicrobial and enzyme inhibition therapies (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Antifungal Screening
- Application : Gupta and Halve (2015) conducted a study on novel azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus niger & Aspergillus flavus. This suggests potential applications in antifungal treatments and agricultural fungicides (Gupta & Halve, 2015).
Anticancer Activity
- Application : Kumar et al. (2015) investigated benzenesulfonamide cyclic imide hybrid molecules for anticancer activity. Their study provides insights into the potential use of these compounds in cancer therapy, highlighting their efficacy against various human cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Propriétés
IUPAC Name |
4-methoxy-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-13-22-24(25-15-27(22)14-18-5-7-19(30-3)8-6-18)23(17(16)2)26-32(28,29)21-11-9-20(31-4)10-12-21/h5-13,15,26H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEICBRYYOYNKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)OC)N=CN2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)




![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)
![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)